molecular formula C21H28N7Na4O18P3 B8022236 tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;hydrate

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;hydrate

Cat. No.: B8022236
M. Wt: 851.4 g/mol
InChI Key: OADBHSNZASGYHH-ZVYMQMITSA-J
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Description

This compound is a highly phosphorylated nucleoside derivative featuring:

  • A 6-aminopurin-9-yl (adenine) base.
  • A 3-carbamoyl-4H-pyridin-1-yl substituent.
  • Multiple phosphate groups (tetrasodium salt form) linked via a sugar backbone (oxolan-2-yl).
  • A hydrate moiety enhancing solubility.

Its molecular complexity suggests roles in nucleotide metabolism modulation, enzyme inhibition, or receptor targeting (e.g., adenosine or P2Y receptors) . The tetrasodium salt improves aqueous solubility, critical for pharmacological applications .

Properties

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N7O17P3.4Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;1H2/q;4*+1;/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADBHSNZASGYHH-ZVYMQMITSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N7Na4O18P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2646-71-1
Record name Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;hydrate (commonly referred to as TSPP) is a complex compound with various biological activities. This article details its biological properties, mechanisms of action, and potential applications based on current research findings.

TSPP is characterized by its complex structure which includes multiple functional groups that contribute to its biological activity. The compound is soluble in water and exhibits buffering properties due to its phosphoric acid components. It is often utilized in food processing and dental hygiene products due to its emulsifying and calcium-chelating abilities.

1. Antibacterial Properties

TSPP has demonstrated significant antibacterial effects against various strains of bacteria. A study evaluated the antibacterial activity of TSPP alongside other phosphates against Gram-negative and Gram-positive bacteria. Results indicated that TSPP effectively inhibited the growth of several pathogenic bacteria including Bacillus cereus and Staphylococcus aureus. The antibacterial action is attributed to the dissociation of phosphate ions that alter the pH of the environment, thereby affecting bacterial growth characteristics .

2. Dental Applications

TSPP is commonly used in dental care products as a tartar control agent. A clinical study compared a dentifrice containing TSPP with a control group and found a statistically significant reduction in supragingival calculus formation by 43.5% after twelve weeks of use. This suggests that TSPP not only aids in dental hygiene but also plays a role in preventing the buildup of tartar through its calcium-chelating properties .

3. Protein Interaction

The compound interacts with proteins in food systems, enhancing moisture retention and texture. Research indicates that at low concentrations, TSPP induces protein crosslinking and gelation in milk systems. However, at higher concentrations, it can inhibit gelation due to excessive charge repulsion from calcium pyrophosphate complexes. This dual behavior highlights its potential utility in food processing where texture modification is desired .

Case Studies

Study FocusFindingsReference
Antibacterial EffectTSPP inhibited growth of Bacillus subtilis and other pathogens
Dental HygieneSignificant reduction in calculus formation in patients using TSPP dentifrice
Protein InteractionInduced gelation at low concentrations; inhibited at high concentrations

The biological activity of TSPP can be attributed to several mechanisms:

  • pH Modulation : The dissociation of phosphate ions alters local pH levels which can inhibit microbial growth.
  • Calcium Chelation : By binding calcium ions, TSPP prevents their availability for bacterial metabolism and biofilm formation.
  • Protein Modification : TSPP's interaction with proteins can enhance or inhibit their functionalities depending on concentration levels.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily studied for its potential therapeutic effects due to its structural similarity to nucleotides and nucleosides. Its applications include:

  • Drug Development : The compound's ability to mimic natural nucleotides makes it a candidate for developing antiviral and anticancer drugs. Research indicates that modifications in the phosphate groups can enhance its bioactivity and selectivity against specific targets in cancer cells or viruses.

Biochemical Research

In biochemical research, this compound serves as a substrate or cofactor in various enzymatic reactions. Its applications include:

  • Enzyme Studies : It can be utilized in assays to study enzyme kinetics and mechanisms involving nucleotide metabolism.
  • Signal Transduction : As a phosphate donor, it plays a role in phosphorylation processes critical for signal transduction pathways.

Agricultural Applications

The compound has potential uses in agriculture due to its nutrient properties:

  • Fertilizers : Its phosphate component can enhance soil fertility and promote plant growth by providing essential nutrients.

Food Industry

Although not directly referenced in the search results for this specific compound, similar phosphates are commonly used as food additives:

  • Emulsifiers and Stabilizers : Phosphate compounds are often used to improve texture and stability in processed foods.

Analytical Chemistry

In analytical chemistry, the compound can be used for:

  • Chromatography : It may serve as a buffer or mobile phase modifier in high-performance liquid chromatography (HPLC) for separating biomolecules.

Case Studies and Research Findings

Several studies highlight the utility of similar phosphate compounds:

  • Antiviral Activity : Research has demonstrated that certain phosphate derivatives exhibit antiviral properties by inhibiting viral replication mechanisms.
  • Cancer Treatment : Investigations into phosphates' role in cancer cell metabolism have shown that they can influence cell proliferation and apoptosis pathways.

Data Tables

Application AreaSpecific Use CaseRemarks
PharmaceuticalsDrug developmentPotential antiviral and anticancer effects
Biochemical ResearchEnzyme kinetics studiesUseful as substrate or cofactor
AgricultureFertilizer componentEnhances soil nutrient availability
Food IndustryEmulsifier in processed foodsImproves texture and stability
Analytical ChemistryHPLC bufferEnhances separation of biomolecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Molecular Weight (Da) Functional Groups Biological Relevance Reference
Target Compound Adenine, 3-carbamoylpyridine, tetraphosphate, tetrasodium, hydrate ~1414.83* Phosphoryl, carbamoyl, hydroxyl Nucleotide analog, potential enzyme inhibitor
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy...] phosphate, sodium Adenine, 3-carbamoylpyridine, triphosphate, sodium ~1350.77 Phosphoryl, carbamoyl Similar backbone; sodium enhances solubility
AR-C67085 Adenine, propylsulfanyl, dichloromethyl, phosphoryl 785.56 Sulfanyl, phosphoryl, dichloromethyl P2Y receptor antagonist
ADP (Adenosine Diphosphate) Adenine, ribose, diphosphate 427.20 Diphosphate, hydroxyl Endogenous energy transfer molecule
CGS21680 Adenine, carboxamide, ethyl substituent 454.41 Carboxamide, hydroxyl Adenosine A2A receptor agonist


*Estimated based on and .

Key Findings

Phosphorylation State :

  • The target compound’s tetraphosphate structure distinguishes it from simpler analogs like ADP (diphosphate) and ATP (triphosphate). This may confer unique binding kinetics to kinases or phosphatases .
  • Compared to AR-C67085 (a P2Y antagonist with dichloromethyl groups), the target lacks halogenated substituents, suggesting reduced off-target toxicity .

Substituent Diversity: The 3-carbamoyl-4H-pyridin-1-yl group (target) contrasts with the 3-carboxamide in CGS21680. This difference may alter receptor selectivity (e.g., adenosine vs. pyridine-linked targets) . Sodium salts (target and compound) enhance solubility versus neutral analogs like AR-C67085 .

Unlike ADP, the tetraphosphate and pyridine groups likely prevent participation in energy metabolism, favoring roles in signal transduction inhibition .

Research Implications

  • Synthesis Challenges : Multi-step phosphorylation (as in and ) and protecting-group strategies are required for analogs like the target compound .
  • Therapeutic Potential: Structural parallels to P2Y antagonists () suggest applications in antiplatelet therapy or inflammatory diseases .
  • Safety Profile : The absence of halogenated groups (cf. AR-C69931M) may reduce toxicity, but extensive phosphate groups could affect renal clearance .

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